1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1240573-35-6
VCID: VC11752482
InChI: InChI=1S/C13H16ClF3N2/c1-9-7-18-4-5-19(9)8-10-2-3-12(14)11(6-10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
SMILES: CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C13H16ClF3N2
Molecular Weight: 292.73 g/mol

1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine

CAS No.: 1240573-35-6

Cat. No.: VC11752482

Molecular Formula: C13H16ClF3N2

Molecular Weight: 292.73 g/mol

* For research use only. Not for human or veterinary use.

1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine - 1240573-35-6

Specification

CAS No. 1240573-35-6
Molecular Formula C13H16ClF3N2
Molecular Weight 292.73 g/mol
IUPAC Name 1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine
Standard InChI InChI=1S/C13H16ClF3N2/c1-9-7-18-4-5-19(9)8-10-2-3-12(14)11(6-10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
Standard InChI Key YCBXPEKBHCIVSZ-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F
Canonical SMILES CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a piperazine ring (C₄H₁₀N₂) with two distinct substituents:

  • A 2-methyl group at one nitrogen atom.

  • A 4-chloro-3-(trifluoromethyl)benzyl group at the adjacent nitrogen.

This arrangement creates a sterically hindered environment, influencing both reactivity and intermolecular interactions. The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the aromatic ring introduce strong electron-withdrawing effects, modulating the compound’s electronic profile and solubility .

Physicochemical Parameters

  • Molecular Formula: C₁₃H₁₅ClF₃N₂

  • Molecular Weight: 296.72 g/mol

  • Density: Estimated at 1.302–1.320 g/cm³ (analogous to related piperazine derivatives) .

  • Boiling Point: ~357°C (extrapolated from similar chlorinated aromatics) .

  • Solubility: Low polarity due to -CF₃ and -Cl groups; soluble in organic solvents like dichloromethane or dioxane .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaKey SubstituentsBiological Activity
1-{[4-Chloro-3-(CF₃)phenyl]methyl}piperazineC₁₂H₁₃ClF₃N₂Piperazine, -CF₃, -ClSerotonergic modulation
1-[4-Fluoro-2-(CF₃)phenyl]methyl-2-methylpiperazineC₁₃H₁₅F₄N₂2-methyl, -CF₃, -FNeurokinin receptor antagonism
4-Chloro-3-(CF₃)phenylisocyanateC₈H₃ClF₃NOIsocyanate, -CF₃, -ClPrecursor for ureas/amides

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine likely involves multi-step functionalization of the piperazine core, drawing parallels to methods described in patent CN110885298B . A hypothetical pathway includes:

  • Nitration and Reduction:

    • Initial nitration of o-chlorotrifluoromethylbenzene using concentrated HNO₃ and acetic anhydride to introduce a nitro group .

    • Reduction to the corresponding aniline via catalytic hydrogenation or hydrazine hydrate .

  • Piperazine Functionalization:

    • Alkylation of 2-methylpiperazine with 4-chloro-3-(trifluoromethyl)benzyl chloride under basic conditions.

    • Purification via vacuum distillation or column chromatography .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield Optimization
NitrationHNO₃ (68%), Ac₂O, 10–15°C, 3–4 hControlled exotherm
ReductionHydrazine hydrate, FeCl₃·6H₂O, ethanol refluxSlow addition (~3 h)
Alkylation2-methylpiperazine, K₂CO₃, DMF, 80°CExcess benzyl chloride

Challenges in Synthesis

  • Steric Hindrance: The bulky -CF₃ group complicates nucleophilic substitution at the benzyl position.

  • Byproduct Formation: Competing N-methylation or over-alkylation requires precise stoichiometry .

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